molecular formula C8H12N2 B13118859 5-Isopropyl-2-methylpyrimidine

5-Isopropyl-2-methylpyrimidine

Cat. No.: B13118859
M. Wt: 136.19 g/mol
InChI Key: VMNAOJIRTPMBEI-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a methyl group at position 2 and an isopropyl group at position 5 of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C8H12N2/c1-6(2)8-4-9-7(3)10-5-8/h4-6H,1-3H3

InChI Key

VMNAOJIRTPMBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyrimidine, allowing it to react with the isopropyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the production of 5-Isopropyl-2-methylpyrimidine may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methyl-5-isopropylpyrimidine precursors using palladium or platinum catalysts. This method allows for the selective introduction of the isopropyl group at the desired position on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Isopropyl-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds Analyzed:

5-Isopropyl-2-methylpyrimidine (Target Compound): Substituents: Methyl (C2), isopropyl (C5). Molecular features: Non-polar alkyl groups dominate, favoring hydrophobic interactions.

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3, from ):

  • Substituents: Methoxymethyl (C2), isopropyl (C4), carboxylic acid (C5).
  • Molecular features: Polar carboxylic acid and methoxymethyl groups enhance solubility in polar solvents .

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7, from ):

  • Substituents: Hydroxymethyl, methoxymethyl, and hydroxyl groups at multiple positions.
  • Molecular features: High polarity due to hydroxyl and ether groups, favoring hydrogen bonding .

Table 1: Structural and Functional Group Comparison

Compound Substituents (Positions) Key Functional Groups Polarity
5-Isopropyl-2-methylpyrimidine C2: Methyl; C5: Isopropyl Alkyl Low
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid C2: Methoxymethyl; C4: Isopropyl; C5: Carboxylic acid Ether, Carboxylic acid Moderate-High
Compound 7 C1,3: Methoxymethyl; C5: Methyl; C6: Hydroxypropyl Hydroxyl, Ether, Ketone High

Physicochemical Properties

  • Solubility: The target compound’s alkyl groups reduce solubility in polar solvents (e.g., water) but enhance compatibility with non-polar solvents (e.g., hexane). The carboxylic acid in 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid increases water solubility via ionization . Compound 7’s hydroxyl and methoxymethyl groups enable high solubility in polar aprotic solvents like DMSO .
  • Acidity/Basicity :

    • 5-Isopropyl-2-methylpyrimidine is weakly basic due to pyrimidine’s nitrogen atoms.
    • The carboxylic acid derivative () is acidic (pKa ~4–5), enabling salt formation .
  • Thermal Stability :

    • Alkyl-substituted pyrimidines (e.g., the target compound) typically exhibit lower melting points (<100°C) compared to polar derivatives.
    • Compound 7’s hydrogen-bonding networks likely elevate its melting point (>150°C) .

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